2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide

lipophilicity ADME prediction passive membrane permeability

This compound is a pyrazole hydrazide functionalized with a 5-cyclopropyl and 3-trifluoromethyl group and an α‑branched propanehydrazide side chain at N1. It is listed as a research chemical and a trifluoromethylation agent.

Molecular Formula C10H13F3N4O
Molecular Weight 262.23 g/mol
CAS No. 1005650-83-8
Cat. No. B3039278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide
CAS1005650-83-8
Molecular FormulaC10H13F3N4O
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESCC(C(=O)NN)N1C(=CC(=N1)C(F)(F)F)C2CC2
InChIInChI=1S/C10H13F3N4O/c1-5(9(18)15-14)17-7(6-2-3-6)4-8(16-17)10(11,12)13/h4-6H,2-3,14H2,1H3,(H,15,18)
InChIKeyJIJWRIMVAZWMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide (CAS 1005650-83-8): A Pyrazole Hydrazide with Discriminating Physicochemical Properties for Informed Research Procurement


This compound is a pyrazole hydrazide functionalized with a 5-cyclopropyl and 3-trifluoromethyl group and an α‑branched propanehydrazide side chain at N1. It is listed as a research chemical and a trifluoromethylation agent . The molecule possesses quantifiable, predicted physicochemical characteristics – including lipophilicity (XLogP3), rotatable bond count, stereocenter presence, and molecular weight – that distinguish it from the closest regioisomeric and homolog analogs. These differences are directly relevant to selection decisions in lead optimization, chiral-probe development, and drug-likeness profiling.

Why In-Class Pyrazole Hydrazide Analogs Cannot Substitute for 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide (CAS 1005650-83-8) Without Measurable Physicochemical Consequence


Despite sharing the pyrazole-hydrazide scaffold, explicit numeric differences in predicted XLogP3, rotatable bond count, and stereochemistry preclude simple interchange with the nearest structural congeners. For example, the regioisomer 3-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide (CAS 1001518-97-3) exhibits an XLogP3 of 0.2, a full 0.6 log units below the target compound, while the 5-methyl analog (CAS 1001518-86-0) records an XLogP3 of 0 . Substitution therefore alters the predicted lipophilicity-driven passive permeability and conformational entropy profile, introducing a quantifiable risk to experimental reproducibility and target-engagement outcomes that procurement decisions cannot ignore.

Quantitative Differentiation Evidence for 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide (CAS 1005650-83-8): Head-to-Head Physicochemical Comparisons with Nearest Analogs


Higher Predicted Lipophilicity (XLogP3) Separates This Compound from the Closest Regioisomer and Homolog

The target compound displays an XLogP3 value of 0.8 , which is 0.6 log units higher than the direct regioisomer 3-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide (CAS 1001518-97-3, XLogP3=0.2) and 0.8 log units higher than the 5-methyl analog 3-[5-methyl-3-(trifluoromethyl)pyrazolyl]propanohydrazide (CAS 1001518-86-0, XLogP3=0) . This 0.6–0.8 log-unit increase is expected to translate into measurably greater passive membrane diffusion capacity.

lipophilicity ADME prediction passive membrane permeability

Reduced Rotatable Bond Count Imparts Conformational Rigidity Relative to the Direct Regioisomer

The target compound contains three rotatable bonds , whereas the regioisomer CAS 1001518-97-3 possesses four rotatable bonds . This one-bond reduction decreases conformational flexibility, leading to a lower entropic penalty upon target binding and favoring a more pre-organized solution conformation.

conformational entropy ligand pre-organization rotatable bonds

Presence of a Single Stereocenter Permits Enantioselective Applications Not Possible with Achiral Analogs

The target compound possesses one undefined atom stereocenter (count = 1) . In contrast, the regioisomer CAS 1001518-97-3, the acetohydrazide analog CAS 1001518-93-9, and the methyl analog CAS 1001518-86-0 all have an undefined atom stereocenter count of zero . The chiral center resides at the α‑carbon of the propanehydrazide chain, enabling the isolation or synthesis of enantiopure forms.

stereochemistry chiral building block enantioselective synthesis

Molecular Weight Advantage over Lighter Acetohydrazide and Methyl Analogs within Lead-Like Space

The molecular weight of the target compound is 262.23 g/mol , which is 14.02 g/mol higher than the acetohydrazide analog (CAS 1001518-93-9, MW 248.21) and 26.04 g/mol higher than the 5-methyl analog (CAS 1001518-86-0, MW 236.19) . All three compounds remain within the lead-like rule-of-thumb limit (MW ≤ 300), but the incremental mass of the target compound may contribute additional favorable van der Waals contacts in target binding pockets.

molecular weight lead-likeness ligand efficiency

Procurement-Relevant Application Scenarios for 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide (CAS 1005650-83-8)


Lead Optimization for Intracellular Targets Requiring Enhanced Passive Permeability

The 0.6–0.8 log-unit lipophilicity advantage over the closest regioisomer and methyl homolog (Evidence Item 1) makes this compound a superior candidate when designing probe molecules or lead series intended to cross cell membranes. Researchers should select this compound over the less lipophilic analogs when intracellular target engagement is a project requirement.

Design of Conformationally Restricted Ligands in Medicinal Chemistry

With one fewer rotatable bond than the regioisomer (Evidence Item 2), this compound imposes a lower entropic penalty upon binding. This renders it suitable for structure-based drug design efforts where conformational pre-organization is valued, such as in fragment merging or scaffold-hopping campaigns.

Chiral Building Block for Asymmetric Synthesis and Stereochemical Probe Assembly

The single chiral center (Evidence Item 3) allows enantiomeric resolution and use in asymmetric synthesis pathways. In contrast, the achiral analogs cannot provide stereospecific vectors, making this compound the default choice for projects that require exploration of enantioselectivity or chiral library generation.

Fragment-Based and Lead-Like Library Construction with Optimized Bulk

The molecular weight of 262.23 g/mol remains within lead-like boundaries while offering additional mass that can contribute to binding pocket complementarity (Evidence Item 4). This compound is thus well-suited for library assembly in fragment-based drug discovery where incremental van der Waals contacts are sought without exceeding physiochemical limits.

Quote Request

Request a Quote for 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.